molecular formula C12H11ClFN3 B1416699 4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010913-03-7

4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B1416699
CAS No.: 1010913-03-7
M. Wt: 251.69 g/mol
InChI Key: FAJAXAZEUDMTGY-UHFFFAOYSA-N
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Description

The compound “4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a complex organic molecule. It contains an imidazo[4,5-c]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with an imidazole ring . The molecule also has a 5-chloro-2-fluorophenyl group attached to it.


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized via ring closure or cyclization reactions . For instance, substituted pyridines can be synthesized via the remodeling of (aza)indole/benzofuran skeletons .


Molecular Structure Analysis

The imidazo[4,5-c]pyridine core is a bicyclic heterocyclic structure, which is a common motif in many bioactive molecules . The presence of the fluorine and chlorine atoms on the phenyl ring may influence the compound’s reactivity and interactions with biological targets.

Scientific Research Applications

Antiviral Applications

A novel class of inhibitors for the hepatitis C virus was described, which includes substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines. The introduction of fluorine into these compounds resulted in analogues with selective activity against HCV in subgenomic replicon systems (Puerstinger et al., 2007).

Synthesis and Molecular Structure

The molecular structure of related imidazo[4,5-b]pyridine derivatives has been studied. For instance, the crystal structure of Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate showed variations in the orientations of the phenyl ring and ester substituents in its structure (Hjouji et al., 2016).

Synthesis Methods

The synthesis of imidazo[4,5-d]pyridines from substituted imidazole and acyl or sulfonyl acetonitrile was investigated, demonstrating various reaction pathways and intermediate formation, highlighting the complexity and versatility of synthesizing such compounds (Zaki & Proença, 2007).

Chemical Properties and Interactions

The study of various 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed insights into their molecular conformations and hydrogen bonding, which are crucial for understanding their chemical properties and potential applications (Sagar et al., 2017).

Antimicrobial and Anticonvulsant Studies

Imidazo[1,2-a]pyridines carrying biologically active systems have been synthesized and evaluated as potential anticonvulsant agents, showing the therapeutic potential of such compounds in medical applications (Ulloora et al., 2013).

Fluorescence Properties

Imidazo[1,2-a]pyridines and pyrimidines, including 3-hydroxymethyl derivatives, have been studied for their fluorescent properties, highlighting their potential as biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Inhibitory Effects in Corrosion Science

Imidazo[4,5-b]pyridine derivatives have been evaluated as inhibitors against mild steel corrosion, showcasing the compound's potential in industrial applications (Saady et al., 2021).

Properties

IUPAC Name

4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3/c13-7-1-2-9(14)8(5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJAXAZEUDMTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=C(C=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 3
4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 4
4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 5
4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 6
Reactant of Route 6
4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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